molecular formula C10H10ClFN2O B1450687 2-(2-Fluoro-phenyl)-oxazol-4-yl-methylamine hydrochloride CAS No. 1965309-02-7

2-(2-Fluoro-phenyl)-oxazol-4-yl-methylamine hydrochloride

Cat. No. B1450687
M. Wt: 228.65 g/mol
InChI Key: BKVHFJFRRQFCQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2-Fluoro-phenyl)-oxazol-4-yl-methylamine hydrochloride” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . It also has a 2-fluorophenyl group attached to the oxazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization reactions or via reactions involving protected 1,2-diamines .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the oxazole ring and the fluorophenyl group. Fluorine substitution has been studied and is known to alter the conformational landscape of molecules .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The oxazole ring is a heterocycle and can participate in various chemical reactions. The fluorine atom in the phenyl group could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxazole ring could influence its solubility and stability .

Scientific Research Applications

Synthesis and Structural Analysis

Research has explored synthetic routes and structural analyses of compounds structurally related to 2-(2-Fluoro-phenyl)-oxazol-4-yl-methylamine hydrochloride. For instance, the synthesis of amino-acid conjugates of haptens involving oxazolone structures demonstrates the versatility of these compounds in forming crystalline conjugates for further scientific exploration (Benoiton, Hudecz, & Chen, 2009). Additionally, the development of neurokinin-1 receptor antagonists showcases the therapeutic potential of structurally related molecules, highlighting their significance in medicinal chemistry (Harrison et al., 2001).

Catalytic Activity and Biological Potential

The catalytic activity of nanoparticles in synthesizing oxazolone derivatives underscores the intersection of nanotechnology and organic synthesis. Such studies reveal the efficiency of nickel ferrite nanoparticles in creating biologically active compounds, opening avenues for novel drug development (Rao et al., 2019). Research into isoxazoline derivatives as antidepressant and anti-anxiety agents further exemplifies the therapeutic applications of these chemical frameworks, suggesting their utility in addressing mental health disorders (Kumar, 2013).

Antimicrobial and Antifungal Activities

The synthesis and evaluation of substituted benzothiazole amides highlight the antimicrobial and antifungal properties of fluorophenyl-oxazolyl compounds. Such research indicates the potential of these compounds in developing new antimicrobial agents, which is crucial for combating resistant strains of bacteria and fungi (Pejchal, Pejchalová, & Růžičková, 2015).

Advanced Therapeutic Applications

Explorations into the use of fluorophenyl-oxazolyl compounds for advanced therapeutic applications, such as the development of COX-2 inhibitors for treating inflammation and pain, underscore the pharmaceutical relevance of these molecules (Hashimoto et al., 2002). The synthesis of radiofluoro-pegylated phenylbenzoxazole derivatives for PET imaging of cerebral β-amyloid plaques in Alzheimer's disease represents a significant advance in diagnostic imaging, demonstrating the broad utility of fluorophenyl-oxazolyl compounds in medical science (Cui et al., 2012).

properties

IUPAC Name

[2-(2-fluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O.ClH/c11-9-4-2-1-3-8(9)10-13-7(5-12)6-14-10;/h1-4,6H,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVHFJFRRQFCQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CO2)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoro-phenyl)-oxazol-4-yl-methylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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